molecular formula C4H11N2O2+ B1239219 L-2,4-diaminobutyrate

L-2,4-diaminobutyrate

Cat. No. B1239219
M. Wt: 119.14 g/mol
InChI Key: OGNSCSPNOLGXSM-VKHMYHEASA-O
Attention: For research use only. Not for human or veterinary use.
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Description

L-2,4-diazaniumylbutyrate is conjugate acid of L-2,4-diaminobutyric acid. It is a conjugate acid of a L-2,4-diaminobutyric acid.

Scientific Research Applications

Enzyme Characterization and Bacterial Osmoprotection

L-2,4-Diaminobutyrate (DAB) plays a critical role in bacterial osmoprotection. Reshetnikov et al. (2005) focused on DAB acetyltransferase (DABAcT) from Methylomicrobium alcaliphilum 20Z, a key enzyme in synthesizing the bacterial osmoprotectant ectoine. They characterized the enzyme's properties, noting its specificity for L-2,4-DAB and acetyl-CoA and its activity increase in the presence of certain salts. This study provides insight into the enzyme's role in ectoine biosynthesis, which is crucial for bacterial osmotic stress response (Reshetnikov, Mustakhimov, Khmelenina, & Trotsenko, 2005).

Role in Antibiotic Production

Shaheen et al. (2011) investigated the polymyxin biosynthesis in Paenibacillus polymyxa PKB1, discovering that the enzyme system produces polymyxin B variants, incorporating D-2,4-diaminobutyrate instead of L-2,4-diaminobutyrate in certain amino acid positions. This study highlights the role of DAB in the biosynthesis of polymyxins, a class of antibiotics effective against Gram-negative bacteria (Shaheen, Li, Ross, Vederas, & Jensen, 2011).

Metabolic Impact and Treatment Potential

Bergenheim et al. (2006) explored the metabolic effects of L-2,4 DAB in glioblastoma using retrograde microdialysis. They observed significant changes in extracellular amino acids without affecting glucose metabolism, suggesting DAB's potential as a treatment for malignant glioma. This study underscores the therapeutic potential of DAB in targeting specific cancer types (Bergenheim, Roslin, Ungerstedt, Waldenström, Henriksson, & Ronquist, 2006).

Biosynthetic Pathways in Bacteria

Yu et al. (2015) examined the effect of precursor amino acids on polymyxin E biosynthesis in Paenibacillus polymyxa. They found that certain amino acids, including L-DAB, significantly inhibited polymyxin E production, affecting the expression of genes involved in its biosynthesis. This study reveals the regulatory role of precursor amino acids, like L-DAB, in antibiotic biosynthesis in bacteria (Yu, Guo, & Qiu, 2015).

properties

Product Name

L-2,4-diaminobutyrate

Molecular Formula

C4H11N2O2+

Molecular Weight

119.14 g/mol

IUPAC Name

(2S)-2,4-bis(azaniumyl)butanoate

InChI

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/p+1/t3-/m0/s1

InChI Key

OGNSCSPNOLGXSM-VKHMYHEASA-O

Isomeric SMILES

C(C[NH3+])[C@@H](C(=O)[O-])[NH3+]

Canonical SMILES

C(C[NH3+])C(C(=O)[O-])[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-2,4-diaminobutyrate
Reactant of Route 2
L-2,4-diaminobutyrate
Reactant of Route 3
L-2,4-diaminobutyrate

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